molecular formula C22H29ClFN3O3 B8392094 (3R,1S)-8-(3-(1-amino-3-methylpropyl)pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic Acid Hydrochloride

(3R,1S)-8-(3-(1-amino-3-methylpropyl)pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic Acid Hydrochloride

Cat. No. B8392094
M. Wt: 437.9 g/mol
InChI Key: HNTJOQOZZCBVBX-CQZNTPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726182

Procedure details

A 238 mg sample of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester, from Example 253i above, was dissolved in 5 mL of anhydrous acetonitrile, reacted with 3-(1-(N-BOC-amino)butyl)pyrrolidine (620 mg, 1.83 mmol, prepared in step 314d above), and carried forward as described in Example 253j-1 to give the title product. MS (high resolution) found: 402.2199; calc: 402.2193 (M+H)+ ; 1H NMR (D6 -DMSO) ∂: 0.60 (m, 2H), 0.89 (m, 4H), 1.05 (m, 1H), 1.49 (m, 5H), 1.17 (m, 1H), 2.14 (m, 1H), 2.27 (m, 1H), 2.62 (s, 3H), 3.77 (m, 4H), 3.94 (m, 1H), 7.89 (s, 1H), 8.54 (b m, 1H), 9.07 (d, 1H), 11.47 (br, 1H).
Quantity
5 mL
Type
solvent
Reaction Step One
Name
3-(1-(N-BOC-amino)butyl)pyrrolidine
Quantity
620 mg
Type
reactant
Reaction Step Two
Name
title product

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[N:14]2[C:9]([C:10]([CH3:19])=[C:11]([Cl:18])[C:12]([F:17])=[CH:13]2)=[C:8]([CH:20]2[CH2:22][CH2:21]2)[CH:7]=1)=[O:5])C.C([NH:30][CH:31]([CH:35]1[CH2:39][CH2:38][NH:37][CH2:36]1)[CH2:32][CH2:33][CH3:34])(OC(C)(C)C)=O>C(#N)C>[ClH:18].[NH2:30][CH:31]([CH:35]1[CH2:39][CH2:38][N:37]([C:11]2[C:12]([F:17])=[CH:13][N:14]3[C:9]([C:10]=2[CH3:19])=[C:8]([CH:20]2[CH2:21][CH2:22]2)[CH:7]=[C:6]([C:4]([OH:3])=[O:5])[C:15]3=[O:16])[CH2:36]1)[CH2:32][CH2:33][CH3:34] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=C2C(=C(C(=CN2C1=O)F)Cl)C)C1CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
3-(1-(N-BOC-amino)butyl)pyrrolidine
Quantity
620 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(CCC)C1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
title product
Type
product
Smiles
Cl.NC(CCC)C1CN(CC1)C=1C(=CN2C(C(=CC(=C2C1C)C1CC1)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.